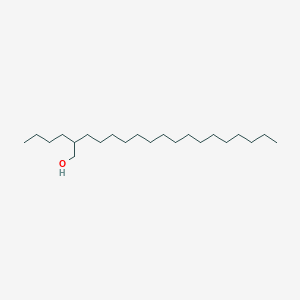

2-Butyloctadecan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butyloctadecan-1-ol, also known as 2-Butyl-1-octadecanol or 2-Butyl-1-octadecan-1-ol, is a fatty alcohol with a molecular formula of C18H38O. It is a colorless, odorless, and slightly viscous liquid at room temperature. It is a naturally occurring compound found in many animal and plant sources and is used in a variety of applications. It is a key component of many surfactants, emulsifiers, and lubricants. It is also used as a stabilizer in the manufacture of plastics, as a wetting agent, and as a solvent in the production of cosmetics and pharmaceuticals.

Applications De Recherche Scientifique

Thermodynamic Properties and Mixing Behavior

Research by Tamura et al. (2000) explored the mixing behavior of aqueous butan-1-ol, analyzing thermodynamic properties like excess chemical potential, partial molar enthalpy, entropy, and volume, among others. They found that butan-1-ol molecules enhance the hydrogen bond network of water, suggesting potential applications in understanding solvent interactions and designing solvent systems with desired properties (Tamura et al., 2000).

Atmospheric Degradation of Unsaturated Alcohols

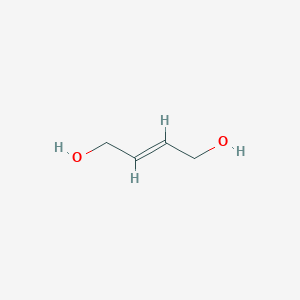

A study on the atmospheric degradation pathways of unsaturated alcohols, including 2-butene-1-ol, by Noda et al. (2000) identified various gas-phase products resulting from reactions with nitrate radicals. This research highlights the environmental impact and atmospheric behavior of such compounds, which is crucial for understanding their lifetimes and effects on air quality (Noda et al., 2000).

Liquid-Liquid Phase Equilibrium

Paduszyński et al. (2011) investigated the liquid-liquid phase equilibrium of binary systems including ionic liquids and alcohols such as butan-1-ol. This work is essential for designing and optimizing separation processes, such as those used in chemical manufacturing and environmental remediation (Paduszyński et al., 2011).

Antagonistic Effects on Alcohol Inhibition

Wilkemeyer et al. (2002) identified compounds that can antagonize the inhibition effects of alcohols on L1-mediated cell adhesion, providing insights into potential therapeutic approaches for alcohol-related developmental disorders (Wilkemeyer et al., 2002).

Spectroscopic Analysis and Hydrogen Bonding Dynamics

Research into the hydrogen bonding dynamics of butanols by Czarnecki et al. (2000) used two-dimensional near-infrared correlation spectroscopy, offering valuable information for understanding solvent interactions and designing materials with specific optical properties (Czarnecki et al., 2000).

Propriétés

IUPAC Name |

2-butyloctadecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22(21-23)19-6-4-2/h22-23H,3-21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVLYDBPDYDAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-1-octadecanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.